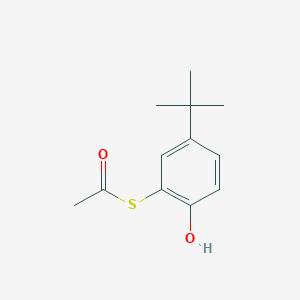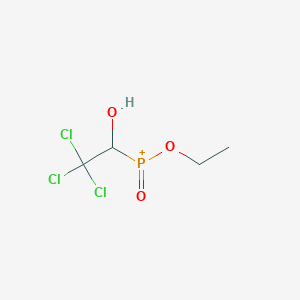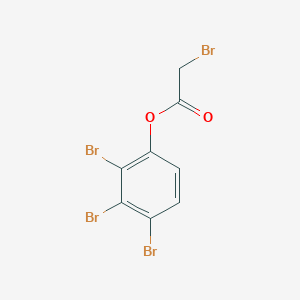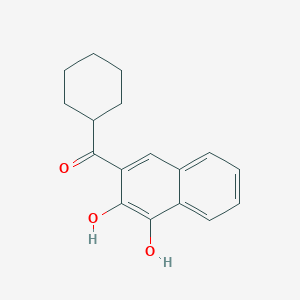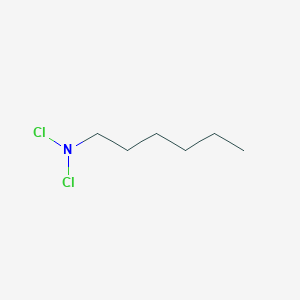
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine is an organic compound that belongs to the class of thiazolidinimines This compound is characterized by the presence of a benzamidomethyl group attached to a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine typically involves the reaction of benzamidomethyl chloride with 3-methyl-2-thiazolidinone under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamidomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Substituted thiazolidinimines
Scientific Research Applications
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate biological pathways by interacting with receptors or other proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzamidomethyl)-4-toluenesulfonamide
- N-(Benzamidomethyl)-2-thiazolidinone
- N-(Benzamidomethyl)-3-methyl-2-thiazolidinone
Uniqueness
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in certain applications .
Properties
CAS No. |
65400-67-1 |
|---|---|
Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-[[(E)-(3-methyl-1,3-thiazolidin-2-ylidene)amino]methyl]benzamide |
InChI |
InChI=1S/C12H15N3OS/c1-15-7-8-17-12(15)14-9-13-11(16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,16)/b14-12+ |
InChI Key |
JHHMVVNOKBCEEO-WYMLVPIESA-N |
Isomeric SMILES |
CN\1CCS/C1=N/CNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCSC1=NCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



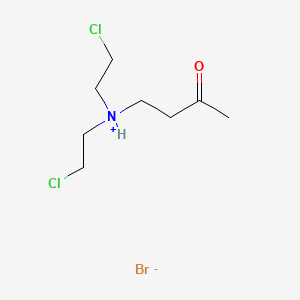

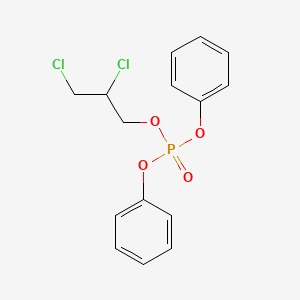
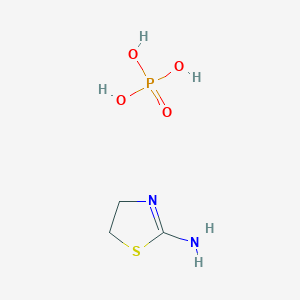
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
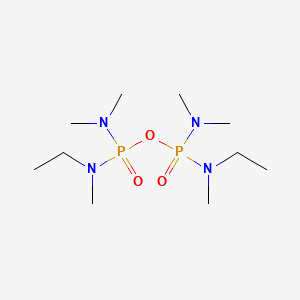
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

